N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide can be achieved through the condensation of β-dicarbonyl and amine compounds. One method involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the compound in moderate yield (70%) and involves purification through UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The compound’s efficacy is influenced by its molecular structure, including the presence of nitrogen atoms and aromatic rings, which facilitate adsorption and interaction with the target surface.
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide is unique due to its specific structure, which includes an ethoxybenzamide group. This structural feature may confer distinct chemical and biological properties compared to other pyrimidine derivatives. For example, its ability to act as a corrosion inhibitor and its potential medicinal applications highlight its versatility and importance in various fields.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-13-8-6-5-7-12(13)14(19)18-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMGIQORLWGMSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236808 | |
Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-43-2 | |
Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349536-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.